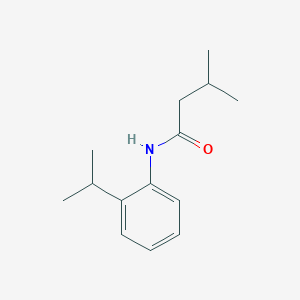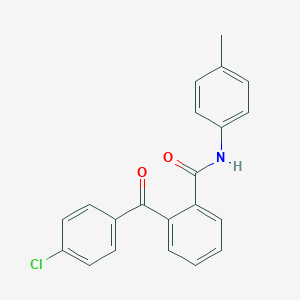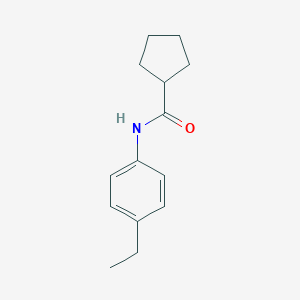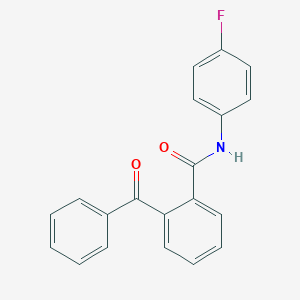
2-benzoyl-N-(4-fluorophenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-benzoyl-N-(4-fluorophenyl)benzamide, also known as fluoro-2-benzoylbenzamide (FBBA), is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. FBBA belongs to the class of benzamides and is synthesized using a specific method.
作用機序
The mechanism of action of FBBA involves the inhibition of the enzyme histone deacetylase (HDAC). HDAC is responsible for the deacetylation of histone proteins, which can lead to the suppression of gene expression. FBBA inhibits HDAC, leading to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the inhibition of cancer cell growth.
Biochemical and Physiological Effects
FBBA has been shown to have various biochemical and physiological effects. In vitro studies have shown that FBBA inhibits the growth of cancer cells, induces cell cycle arrest, and promotes apoptosis. In vivo studies have also shown that FBBA inhibits tumor growth in animal models. FBBA has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
FBBA has several advantages for lab experiments. It is a relatively simple compound to synthesize, and its purity can be confirmed using various analytical techniques. FBBA is also stable under normal laboratory conditions. However, FBBA has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
For research include the development of FBBA-based drugs and the use of FBBA as a diagnostic tool for cancer detection.
合成法
FBBA is synthesized using a specific method that involves the reaction of 4-fluoroaniline and benzoyl chloride in the presence of a base. The reaction results in the formation of FBBA as a white crystalline solid. The purity of FBBA is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
科学的研究の応用
FBBA has been extensively studied for its potential applications in various fields. One of the major applications of FBBA is in the field of medicinal chemistry. FBBA has shown promising results in inhibiting the growth of cancer cells, making it a potential candidate for the development of anticancer drugs. FBBA has also been studied for its potential use as a diagnostic tool for cancer detection.
特性
分子式 |
C20H14FNO2 |
|---|---|
分子量 |
319.3 g/mol |
IUPAC名 |
2-benzoyl-N-(4-fluorophenyl)benzamide |
InChI |
InChI=1S/C20H14FNO2/c21-15-10-12-16(13-11-15)22-20(24)18-9-5-4-8-17(18)19(23)14-6-2-1-3-7-14/h1-13H,(H,22,24) |
InChIキー |
VPNISMIRHVRNRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F |
正規SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C(=O)NC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



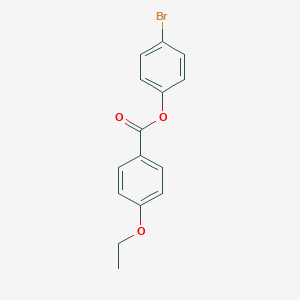


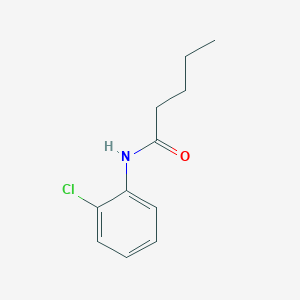
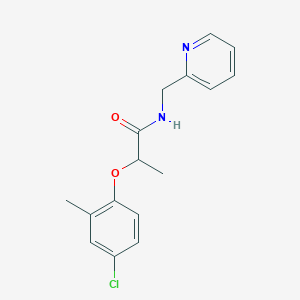
![N-[4-(diethylamino)phenyl]hexanamide](/img/structure/B291485.png)

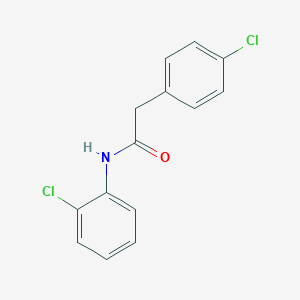
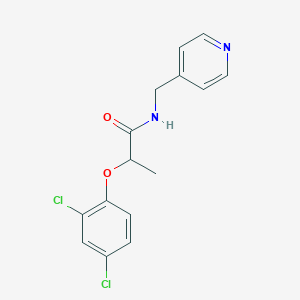
![Dimethyl 5-[(3-phenylpropanoyl)amino]isophthalate](/img/structure/B291489.png)
